Cox-2-IN-21 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a significant role in the inflammatory process. This compound is recognized for its potential therapeutic applications, particularly in treating conditions associated with inflammation and pain. The chemical structure of Cox-2-IN-21 is characterized by a molecular formula of and a molecular weight of 422.44 g/mol. Its inhibitory potency against cyclooxygenase-2 is notable, with an IC50 value of 0.039 μM, indicating high efficacy in blocking this enzyme's activity .
Cox-2-IN-21 is classified as a non-steroidal anti-inflammatory drug (NSAID), specifically within the category of selective cyclooxygenase-2 inhibitors. Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2, Cox-2-IN-21 exhibits a significant selectivity for cyclooxygenase-2, which is often upregulated in inflammatory conditions . This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
The synthesis of Cox-2-IN-21 utilizes advanced organic chemistry techniques, including kinetic target-guided synthesis and click chemistry methodologies. The process typically involves the reaction of various precursor compounds under controlled conditions to yield the desired cyclooxygenase-2 inhibitory activity.
Cox-2-IN-21 features a complex molecular architecture conducive to its biological activity. The key structural components include:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 422.44 g/mol |
Cox-2-IN-21 primarily acts through competitive inhibition of cyclooxygenase-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The mechanism involves:
The compound's ability to selectively inhibit cyclooxygenase-2 while sparing cyclooxygenase-1 is crucial for minimizing adverse effects.
Cox-2-IN-21 exerts its pharmacological effects through several key processes:
Cox-2-IN-21 exhibits several relevant physical and chemical properties:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are essential for understanding the compound's stability and behavior under various conditions .
Cox-2-IN-21 has significant potential applications in various scientific fields:
The development of cyclooxygenase-2 (COX-2) inhibitors represents a landmark achievement in targeted pharmacology. Early non-selective NSAIDs inhibited both COX-1 (constitutive) and COX-2 (inducible) isoforms, leading to gastrointestinal complications due to COX-1 suppression. The discovery of COX-2 as a distinct inducible enzyme in 1991 revolutionized anti-inflammatory drug design [1]. Structural biology revealed key differences: COX-2 possesses a larger catalytic pocket with Val523 (vs. Ile523 in COX-1) and Arg513 (vs. His513), enabling selective inhibitor binding [1] [5].
DuP-697, identified before COX-2's confirmation, became the prototype for coxibs due to its favorable GI safety profile. This diaryl heterocycle with a cis-stilbene moiety informed the design of celecoxib and rofecoxib—the first marketed COX-2 inhibitors (1998–1999) [1]. Modern drug design leverages Structure-Activity Relationship (SAR) studies showing that para-position modifications on aryl rings (e.g., sulfonamide in celecoxib, methylsulfone in rofecoxib) optimize selectivity [1] [6].
Table 1: Evolution of Key COX-2 Inhibitors
Compound | Core Structure | Selectivity (COX-2/COX-1) | Year Introduced |
---|---|---|---|
DuP-697 | Diarylheterocycle | High (Preclinical) | 1990s |
Celecoxib | Pyrazole sulfonamide | 155–3200-fold | 1998 |
Rofecoxib | Furanone methylsulfone | 800-fold | 1999 |
COX-2-IN-21 | Benzamide-thiophene | 318-fold* | 2022 |
*Calculated from IC50 ratios in [2]*
COX-2 catalyzes arachidonic acid conversion to prostaglandin H2 (PGH2), the precursor of pro-inflammatory mediators like PGE2. Unlike constitutively expressed COX-1, COX-2 is induced by cytokines (IL-1β, TNF-α), lipopolysaccharides, and growth factors at inflammation sites [5] [8]. PGE2 mediates vasodilation, vascular permeability, and pain sensitization—cardinal signs of inflammation [5].
Beyond inflammation, COX-2 plays paradoxical roles in cardiovascular homeostasis. Constitutively expressed COX-2 in vascular endothelium generates prostacyclin (PGI2), a vasodilator and platelet aggregation inhibitor. Suppressing PGI2 while sparing platelet thromboxane A2 (COX-1-derived) creates a prothrombotic state, linking some coxibs to cardiovascular risks [4] [7]. In atherosclerosis, COX-2 deletion accelerates plaque formation by increasing pro-inflammatory T-lymphocyte infiltration [4].
COX-2-IN-21 (Compound 5c, CAS 2519631-11-7) exemplifies next-generation COX-2 inhibitors designed through SAR optimization. Its benzamido-thiophene scaffold diverges from traditional coxibs, featuring a N-(4-fluorophenyl)carboxamide moiety critical for selectivity [2] [6]. Biochemical profiling reveals exceptional potency:
Table 2: Biochemical Profile of COX-2-IN-21 vs. Reference Inhibitors
Parameter | COX-2-IN-21 | Celecoxib | Rofecoxib |
---|---|---|---|
COX-2 IC50 (μM) | 0.039 | 0.42 | 0.05* |
COX-1 IC50 (μM) | 12.4 | 14.2* | 15.1* |
Selectivity Index | 318 | 33.8 | 302 |
Anti-inflammatory (% Inhibition at 50 mg/kg) | 93% | 94% | Not reported |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1